molecular formula C19H23ClN2OS B14697538 1-Propanone, 3-tert-butylamino-1-phenothiazin-10-yl-, hydrochloride CAS No. 29573-80-6

1-Propanone, 3-tert-butylamino-1-phenothiazin-10-yl-, hydrochloride

Cat. No.: B14697538
CAS No.: 29573-80-6
M. Wt: 362.9 g/mol
InChI Key: PWNAWGHHNQQCAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Propanone, 3-tert-butylamino-1-phenothiazin-10-yl-, hydrochloride is a chemical compound known for its unique structure and properties. It is a derivative of phenothiazine, a class of compounds with diverse applications in medicine and industry. This compound is often studied for its potential therapeutic effects and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanone, 3-tert-butylamino-1-phenothiazin-10-yl-, hydrochloride typically involves the reaction of phenothiazine derivatives with tert-butylamine and propanone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of significant quantities, ensuring consistency and quality. The use of advanced equipment and automation helps in maintaining the desired reaction conditions and monitoring the progress of the reaction .

Chemical Reactions Analysis

Types of Reactions

1-Propanone, 3-tert-butylamino-1-phenothiazin-10-yl-, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound. These products have diverse applications in different fields, including pharmaceuticals and materials science .

Scientific Research Applications

1-Propanone, 3-tert-butylamino-1-phenothiazin-10-yl-, hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Propanone, 3-tert-butylamino-1-phenothiazin-10-yl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 3-(tert-Butylamino)-1-propanol hydrochloride
  • 1-(tert-Butylamino)-3-(2,5-dichlorophenoxy)-2-propanol hydrochloride
  • 3-(tert-Butylamino)-2-methyl-1-(1-methyl-1H-indol-3-yl)-1-propanone hydrochloride

Uniqueness

1-Propanone, 3-tert-butylamino-1-phenothiazin-10-yl-, hydrochloride stands out due to its unique combination of a phenothiazine core with a tert-butylamino group. This structure imparts specific properties and reactivity, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research .

Properties

CAS No.

29573-80-6

Molecular Formula

C19H23ClN2OS

Molecular Weight

362.9 g/mol

IUPAC Name

3-(tert-butylamino)-1-phenothiazin-10-ylpropan-1-one;hydrochloride

InChI

InChI=1S/C19H22N2OS.ClH/c1-19(2,3)20-13-12-18(22)21-14-8-4-6-10-16(14)23-17-11-7-5-9-15(17)21;/h4-11,20H,12-13H2,1-3H3;1H

InChI Key

PWNAWGHHNQQCAK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.